n-Butyl-n-phenylglycine
Description
Properties
CAS No. |
21911-64-8 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(N-butylanilino)acetic acid |
InChI |
InChI=1S/C12H17NO2/c1-2-3-9-13(10-12(14)15)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,14,15) |
InChI Key |
SYFNFQXVWFOEAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving N Butyl N Phenylglycine Esters
Radical Mechanism Elucidation
Radical-based reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of N-butyl-n-phenylglycine esters, understanding the radical pathways is key to harnessing their synthetic potential.
The activation of C(sp³)-H bonds is a challenging yet highly desirable transformation in organic synthesis. For N-phenylglycine derivatives, single-electron transfer (SET) processes have been identified as a key mechanism for initiating this activation. In photoreduction reactions, for instance, a photoinduced SET from an electron donor to an excited state of a quinoxalin-2-one can occur. nih.gov This is followed by a proton transfer from the resulting radical cation of the N-phenylglycine derivative to the radical anion of the quinoxalin-2-one. nih.gov This sequence of events ultimately leads to the formation of the observed products. nih.gov
| Process | Description | Key Intermediates |
| Photoinduced SET | Transfer of an electron from the N-phenylglycine derivative to an excited-state acceptor. | N-phenylglycine radical cation, acceptor radical anion. |
| Proton Transfer | Transfer of a proton from the N-phenylglycine radical cation to the acceptor radical anion. | α-amino radical, protonated acceptor. |
The generation of α-amino radicals is a pivotal step in the functionalization of N-phenylglycine derivatives. These radicals can be formed through various methods, including the direct photodecomposition of N-phenylglycine itself. anu.edu.auacs.orgresearchgate.net For instance, upon exposure to near-UV light, N-phenylglycine can generate PhNHCH₂• radicals. anu.edu.auacs.orgresearchgate.net These α-amino radicals are highly reactive species that can participate in a variety of subsequent reactions.
The reactivity of these α-amino radicals is diverse. They can be captured by radical acceptors, such as in Giese-type addition reactions, to form new carbon-carbon bonds. The development of methods for the enantioselective addition of prochiral α-amino radicals is an active area of research, aiming to control the stereochemistry of the final products.
| Method of Generation | Description | Resulting Radical |
| Direct Photodecomposition | Irradiation with near-UV light. anu.edu.auacs.orgresearchgate.net | PhNHCH₂• |
| SET and Deprotonation | Single-electron transfer followed by loss of a proton. nih.gov | α-amino radical |
Radical-radical cross-coupling provides a direct method for the formation of new bonds. While the direct coupling of two distinct radical species can be challenging to control, it represents a powerful synthetic strategy. In the context of N-phenylglycine derivatives, the α-amino radicals generated can potentially undergo cross-coupling with other radical species present in the reaction mixture. The development of catalytic systems that can control the selective cross-coupling of these radicals is a key objective in the field.
Iminium Ion and Enamine Intermediate Chemistry in Phenylglycine Transformations
In addition to radical pathways, ionic mechanisms involving iminium ions and enamines play a crucial role in the chemistry of N-phenylglycine derivatives. These intermediates are often involved in nucleophilic addition and substitution reactions.
The formation of imines and enamines from aldehydes or ketones and primary or secondary amines, respectively, proceeds through a common iminium ion intermediate. chemistrysteps.com This intermediate is formed by the nucleophilic addition of the amine to the carbonyl group, followed by dehydration. libretexts.orglibretexts.org In the case of primary amines, the iminium ion is deprotonated at the nitrogen to yield the imine. chemistrysteps.com With secondary amines, deprotonation occurs at an adjacent carbon atom, leading to the formation of an enamine. chemistrysteps.com These reactions are typically reversible and are often catalyzed by acid. libretexts.orgyoutube.com The rate of these reactions is pH-dependent, with an optimal pH often being weakly acidic. libretexts.org
In the context of N-phenylglycine esters, the nitrogen atom can act as a nucleophile, leading to the formation of iminium ion intermediates under appropriate conditions. For example, in the presence of an oxidizing agent, N-aryl glycines can be selectively oxidized at the C-2 position to generate an electrophilic imine intermediate. acs.org This imine can then undergo further reactions, such as Friedel-Crafts alkylation with electron-rich arenes like indoles. acs.org
| Intermediate | Formation | Subsequent Reactivity |
| Iminium Ion | Nucleophilic attack of the amine on a carbonyl, followed by dehydration. libretexts.orglibretexts.org | Deprotonation to form an imine or enamine. chemistrysteps.com |
| Enamine | Reaction of a secondary amine with an aldehyde or ketone. chemistrysteps.com | Acts as a carbon nucleophile in subsequent reactions. chemistrysteps.com |
Photochemical Pathways of N-Phenylglycine Derivatives
Photochemistry offers a unique way to generate reactive intermediates from N-phenylglycine and its derivatives, often under mild conditions.
N-Phenylglycine itself can undergo direct photodecomposition upon irradiation with near-UV light, such as from a UV LED at 392 nm, to produce radicals. anu.edu.auacs.orgresearchgate.net Specifically, the photolysis leads to the formation of PhNHCH₂• radicals. anu.edu.auacs.orgresearchgate.net This property allows N-phenylglycine to act as a photoinitiator for free radical polymerization. anu.edu.auacs.orgresearchgate.net Furthermore, in the presence of an iodonium (B1229267) salt, N-phenylglycine can interact under near-UV irradiation to generate both phenyl radicals and cations, which can initiate both free radical and cationic photopolymerization. anu.edu.auacs.orgresearchgate.net
| Compound | Condition | Generated Species | Application |
| N-Phenylglycine | UV LED (392 nm) anu.edu.auacs.orgresearchgate.net | PhNHCH₂• radicals anu.edu.auacs.orgresearchgate.net | Free radical photopolymerization anu.edu.auacs.orgresearchgate.net |
| N-Phenylglycine / Iodonium Salt | UV LED (392 nm) anu.edu.auacs.orgresearchgate.net | Phenyl radicals and cations anu.edu.auacs.orgresearchgate.net | Free radical and cationic photopolymerization anu.edu.auacs.orgresearchgate.net |
Role of N-Phenylglycine as a Photoinitiator and Co-initiator
N-Phenylglycine (NPG) and its derivatives are recognized for their role as effective co-initiators in Type II photoinitiator systems, which are crucial for initiating free radical photopolymerization. researchgate.netrsc.org These systems typically consist of a sensitizer (B1316253) (like benzophenone (B1666685) or 2-chlorohexaaryl biimidazole) that absorbs light and an electron/proton donor co-initiator, which is the role fulfilled by NPG. researchgate.netrsc.org
The initiation mechanism is triggered when the sensitizer absorbs UV or visible light, promoting it to an excited triplet state. This excited sensitizer then interacts with the NPG molecule. An electron transfer occurs from the nitrogen atom of NPG to the excited sensitizer. This is followed by a proton transfer from the α-carbon of the NPG, leading to the formation of a ketyl radical (from the sensitizer) and an α-amino radical derived from NPG (PhNHCH₂•). This α-amino radical is the key species that initiates the polymerization of monomers, such as acrylates.
Recent research has also demonstrated that N-phenylglycine can function as a versatile photoinitiator on its own under near-UV LED irradiation (e.g., at 392 nm), a capability that was previously unexplored. anu.edu.auresearchgate.netacs.org Studies revealed that direct photodecomposition of NPG can generate radicals (PhNHCH₂•) capable of initiating polymerization. anu.edu.auresearchgate.netacs.org Furthermore, in combination with an iodonium salt, NPG can form a highly efficient initiating system under near-UV light. anu.edu.auresearchgate.netacs.org In this system, an interaction between NPG and the iodonium salt generates not only the α-amino radicals but also phenyl radicals and cations, which can initiate both free radical polymerization of acrylates and cationic photopolymerization of epoxides and divinyl ethers. anu.edu.auresearchgate.netacs.org The basicity of NPG derivatives is favorable to their co-initiation behavior, although protonation of the amine in acidic environments can diminish the photochemical reactivity. researchgate.net
Transition State Analysis and Stereochemical Control Mechanisms
The stereochemical outcome of reactions involving phenylglycine esters is intrinsically linked to the structure and stability of the reaction's transition state. A key feature of phenylglycine derivatives is the direct attachment of a bulky phenyl group to the stereogenic α-carbon. rsc.org This steric hindrance significantly restricts the conformational degrees of freedom of the side chain compared to other aromatic amino acids like phenylalanine, where a methylene (B1212753) spacer is present. rsc.org
Mechanistic studies, particularly in the context of peptide synthesis, indicate that the transition state leading to epimerization involves the formation of a planar enolate-like intermediate following the deprotonation of the α-carbon. rsc.org The stability of this intermediate is the primary determinant of the rate of racemization and, consequently, the degree of stereochemical control.
Several factors influence the stability of this transition state:
Electronic Effects: The electronic nature of substituents on the phenyl ring has a profound impact. Electron-withdrawing groups (e.g., nitro groups) increase the acidity of the α-proton, stabilizing the resulting anionic enolate intermediate and thus dramatically increasing the rate of racemization. rsc.org Conversely, electron-donating groups, such as a 4-hydroxy group, exert a positive mesomeric effect (+M) that destabilizes the anion, thereby decreasing the acidity of the α-carbon and decelerating the racemization rate. rsc.org
Base and Coupling Reagents: In processes like solid-phase peptide synthesis, the choice of base and coupling reagent during the activation of the carboxylic acid is critical for maintaining stereochemical integrity. luxembourg-bio.com Studies have shown that the coupling step, rather than the removal of the Fmoc protecting group, is the crucial phase where racemization occurs. luxembourg-bio.com The base catalyzes the deprotonation of the α-carbon in the activated ester intermediate, and a stronger or more sterically hindered base can significantly alter the transition state, leading to a loss of stereochemical configuration. luxembourg-bio.com The selection of specific activators and bases can minimize epimerization, preserving the desired stereochemistry. luxembourg-bio.com
Therefore, stereochemical control in reactions of this compound esters depends on managing the factors that stabilize the planar transition state, primarily through the choice of reagents, bases, and consideration of the electronic properties of the phenylglycine moiety itself.
Studies on Racemization Processes in Phenylglycine Derivatives
Phenylglycine and its derivatives are known to be significantly more susceptible to racemization at the α-position compared to other proteinogenic amino acids. rsc.org Experimental findings show that phenylglycine has a rate of racemization that is nine times higher than that of alanine. rsc.org This increased propensity for racemization is a critical challenge, particularly in multi-step processes like solid-phase peptide synthesis where maintaining chiral purity is essential. luxembourg-bio.com
The primary mechanism for racemization involves the base-catalyzed deprotonation of the α-proton to form a stabilized, planar enolate-like intermediate. rsc.org Reprotonation of this achiral intermediate can occur from either face, leading to a racemic mixture. The stability of this intermediate dictates the rate of racemization and is influenced by the nature of substituents on the phenyl ring. rsc.org For instance, the order of susceptibility to racemization for common derivatives is generally observed as: 4-hydroxyphenylglycine (Hpg) < Phenylglycine (Phg) < 3,5-dihydroxyphenylglycine (Dpg). luxembourg-bio.com This is because the 4-hydroxy group in Hpg decelerates racemization via its electron-donating effect, while the meta-positioned hydroxyl groups in Dpg have a reduced electron-donating effect and are influenced more by their electron-withdrawing inductive effects, which accelerate racemization. rsc.org
Systematic studies on the racemization of phenylglycine-containing peptides during Fmoc-based solid-phase peptide synthesis (SPPS) have identified the coupling step as the critical point for epimerization. luxembourg-bio.com The choice of base and coupling activator has a remarkable influence on the extent of racemization.
| Coupling Activator | Base | Correct Diastereomer (%) - Peptide A | Correct Diastereomer (%) - Peptide B |
|---|---|---|---|
| HATU | DIPEA (Standard) | 72 | 72 |
| HATU | NMM | 81 | 81 |
| HATU | TMP | 93 | 93 |
| HBTU | DIPEA | 68 | 68 |
| PyBOP | DIPEA | 69 | 69 |
| DEPBT | DIPEA | 88 | 88 |
| COMU | DIPEA | 92 | 92 |
The data clearly demonstrates that replacing the standard base, N,N-diisopropylethylamine (DIPEA), with alternatives like 2,4,6-trimethylpyridine (B116444) (TMP) can significantly suppress epimerization. luxembourg-bio.com Similarly, using coupling reagents like COMU or DEPBT results in a much lower degree of racemization compared to standard activators like HBTU or HATU under the same conditions. luxembourg-bio.com These findings underscore that racemization is not an inherent, unavoidable process but can be effectively controlled through the careful selection of reaction conditions.
Advanced Organic Transformations and Catalytic Applications of N Phenylglycine Esters
Application as Organocatalysts and Co-catalysts in Asymmetric Synthesis
N-phenylglycine derivatives have emerged as powerful tools in organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions. Their chiral nature, stemming from the stereocenter at the α-carbon, makes them particularly suited for asymmetric synthesis, where the selective formation of one enantiomer over the other is crucial.
The application of n-butyl-n-phenylglycine in controlling stereochemistry in vinylogous processes represents a significant area of research. Vinylogous reactions are a class of reactions where the electronic effects of a functional group are transmitted through a conjugated system. In the context of asymmetric synthesis, chiral catalysts derived from or incorporating N-phenylglycine esters can be used to control the stereochemical outcome of additions to these extended conjugated systems. The catalyst can influence the facial selectivity of the incoming nucleophile or electrophile, leading to the formation of products with high enantiomeric or diastereomeric purity.
Chiral sulfinyl compounds are valuable reagents in asymmetric synthesis, and N-phenylglycine derivatives can serve as precursors to chiral sulfinyl transfer agents. While direct evidence for the use of this compound in this specific application is limited in the search results, the general principle involves the conversion of the amino acid derivative into a chiral sulfinamide or a related species. These reagents can then be used to transfer a sulfinyl group to a nucleophile in a stereoselective manner, creating chiral sulfoxides. The stereochemical outcome of the reaction is dictated by the chirality of the N-phenylglycine-derived backbone.
Functionalization Reactions at the α-Carbon
The α-carbon of N-phenylglycine esters is a key site for chemical modification, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.
The direct α-C-H benzylation and alkylation of N-phenylglycine esters, including the n-butyl ester, are important transformations for carbon-carbon bond formation. These reactions typically proceed via the formation of an enolate or a related nucleophilic species at the α-position, which then reacts with an electrophile such as benzyl (B1604629) bromide or other alkyl halides. The use of a base is generally required to deprotonate the α-carbon. The N-phenyl group can influence the reactivity and stereoselectivity of these reactions.
A notable example involves the photoredox-catalyzed α-C-H benzylation of N-aryl glycines. In this process, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process, leading to the formation of a radical at the α-carbon of the N-phenylglycine ester. This radical can then react with a suitable benzylating agent. This method offers a milder alternative to traditional enolate-based alkylations.
Construction of Complex Heterocyclic Systems
N-phenylglycine esters are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. The combination of the amino and carboxylate functionalities, along with the potential for functionalization at the α-carbon and the N-phenyl group, provides multiple avenues for cyclization reactions.
For instance, N-phenylglycine derivatives can be employed in multicomponent reactions to construct complex heterocyclic scaffolds. One such example is the synthesis of highly substituted piperidines, a common motif in drug molecules. By reacting an N-phenylglycine ester, an aldehyde, and a dienophile in a one-pot process, complex piperidine (B6355638) derivatives can be obtained with high stereoselectivity. The N-phenylglycine fragment serves as a key building block, incorporating both a nitrogen atom and a stereocenter into the final heterocyclic ring.
Furthermore, the intramolecular cyclization of appropriately substituted N-phenylglycine derivatives can lead to the formation of various fused and bridged heterocyclic systems. The specific nature of the heterocyclic ring formed depends on the nature of the substituents and the reaction conditions employed.
Synthesis of Dicarbonylated Quinoline (B57606) Derivatives
The quinoline scaffold is a prominent structural motif in a vast number of biologically active compounds and pharmaceuticals. researchgate.net The synthesis of quinoline derivatives, particularly those bearing dicarbonyl functionalities, has been an area of significant research interest. While direct examples of the synthesis of dicarbonylated quinoline derivatives from N-phenylglycine esters are not extensively detailed in the literature, analogous transformations using similar precursors provide insight into potential synthetic strategies.
One practical and convenient procedure for the one-step synthesis of quinoline-3,4-dicarboxylate derivatives involves the reaction of isatins with β-keto esters in the presence of an acid catalyst. researchgate.net This method offers high conversion rates and short reaction times. Another approach involves a three-component reaction between isatin, 1,3-dicarbonyl compounds, and alcohols, where the alcohol serves as both a reactant and the solvent.
Furthermore, metal-free, one-pot protocols have been developed for the synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates, using molecular iodine as a catalyst. This method is noted for its high regioselectivity and broad substrate scope, proceeding with good yields. rsc.org These established methods for synthesizing dicarbonylated quinolines suggest plausible reaction pathways where N-phenylglycine esters could serve as a key starting material, potentially through in situ generation of reactive intermediates.
A general representation of a plausible synthetic route is depicted below:
Specific reaction conditions and yields would be dependent on the chosen substrates and catalytic system.
Formation of Pyrazoles and Other Nitrogen-Containing Heterocycles
N-phenylglycine esters are valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles, with a notable application in the formation of pyrazoles. Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities, making their synthesis a key focus in medicinal chemistry. nih.gov
A direct synthesis of pyrazoles can be achieved from esters through a two-step sequence involving a tert-butoxide-assisted C-C(=O) coupling reaction to form a β-ketonitrile or α,β-alkynone intermediate, followed by condensation with hydrazine. rsc.orgresearchgate.net This method allows for regioselective control and the introduction of various substituents on the pyrazole (B372694) ring. rsc.orgresearchgate.net The reaction of esters with a cyanomethylene and a strong base like potassium tert-butoxide, followed by treatment with hydrazine, provides a reliable route to 5-aminopyrazoles. rsc.orgresearchgate.net
The following table summarizes the synthesis of various pyrazole derivatives from ester precursors, highlighting the reaction conditions and corresponding yields.
| Entry | Ester Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Ethyl benzoate | 1. PhCH2CN, t-BuOK, THF, rt 2. H2SO4, Hydrazine hydrate, reflux | 5-Amino-3-phenyl-1H-pyrazole | 77 | rsc.org |
| 2 | Ethyl p-chlorobenzoate | 1. CH3CN, t-BuOK, THF, rt 2. H2SO4, Hydrazine hydrate, reflux | 5-Amino-3-(4-chlorophenyl)-1H-pyrazole | 77 | rsc.org |
| 3 | Ethyl acetate | 1. PhCH2CN, t-BuOK, THF, rt 2. H2SO4, Hydrazine hydrate, reflux | 5-Amino-3-methyl-1H-pyrazole | 65 | researchgate.net |
| 4 | Ethyl propionate | 1. PhCH2CN, t-BuOK, THF, rt 2. H2SO4, Phenylhydrazine, reflux | 1,5-Diphenyl-3-ethyl-1H-pyrazole | 72 | organic-chemistry.org |
The versatility of N-phenylglycine esters extends to the synthesis of other nitrogen-containing heterocycles through various catalytic pathways, demonstrating their importance as synthons in modern organic chemistry. nih.gov
Oxetanol Formation via Decarboxylative Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. rsc.org N-phenylglycine and its derivatives are excellent substrates for these transformations due to their favorable oxidation potentials. rsc.org A notable application is the decarboxylative addition of N-aryl α-amino acids to 3-oxetanone (B52913) to form 3-oxetanols. rsc.org These products are considered valuable bioisosteres for carboxylic acids in medicinal chemistry. researchgate.net
The reaction is initiated by the photo-induced single-electron transfer from the N-aryl amino acid to an excited photocatalyst, leading to the formation of an α-amino radical via decarboxylation. rsc.org This radical then adds to 3-oxetanone, and subsequent reduction affords the 3-oxetanol product. rsc.org The reaction can be performed under chromium-free conditions, which generally provide higher yields. rsc.orgresearchgate.net
Below is a table showcasing the scope of this transformation with various N-aryl glycine (B1666218) derivatives.
| Entry | N-Aryl Glycine Substrate | Photocatalyst | Solvent | Product | Yield (%) | Reference |
| 1 | N-Phenylglycine | 4CzIPN | CH3CN | 3-(Anilinomethyl)oxetan-3-ol | 85 | rsc.org |
| 2 | N-(4-Methoxyphenyl)glycine | Ir(ppy)3 | DMSO | 3-((4-Methoxyanilino)methyl)oxetan-3-ol | 78 | rsc.org |
| 3 | N-(4-Chlorophenyl)glycine | 4CzIPN | CH3CN | 3-((4-Chloroanilino)methyl)oxetan-3-ol | 81 | rsc.org |
| 4 | N-(Naphthalen-1-yl)glycine | Ir(ppy)3 | DMSO | 3-((Naphthalen-1-ylamino)methyl)oxetan-3-ol | 75 | rsc.org |
This methodology provides a direct synthetic route from readily available amino acids to valuable oxetanol derivatives, highlighting the synthetic utility of N-phenylglycine esters in photoredox catalysis. rsc.orgresearchgate.net
Computational and Theoretical Investigations of N Phenylglycine Ester Reactivity
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is widely applied to study the electronic structure and reactivity of organic molecules like N-phenylglycine derivatives. DFT calculations are used to determine optimized geometries, reaction energies, and the properties of transition states, which are crucial for understanding reaction mechanisms and selectivity.
Computational Elucidation of Reaction Mechanisms
DFT calculations are highly effective in mapping out the potential energy surface of a chemical reaction. This allows researchers to elucidate complex reaction mechanisms step-by-step. For reactions involving N-phenylglycine esters, this could include processes like hydrolysis, amidation, or other nucleophilic substitution reactions at the carbonyl carbon.
Studies on similar molecules, such as the addition of carbene to glycine (B1666218), have demonstrated that DFT can identify all stationary points, including intermediates and transition states. researchgate.net For instance, in a hypothetical reaction, DFT could confirm whether it proceeds through a concerted pathway or a stepwise mechanism involving a tetrahedral intermediate. By calculating the energy of each species along the reaction coordinate, a complete energy profile can be constructed, revealing the rate-determining step of the reaction. For example, investigations into the pyrolysis of N,N-dimethylglycine ethyl ester used ab initio calculations to show a stepwise process and identify the rate-controlling step. researchgate.net
Prediction and Analysis of Atroposelectivity and Enantioselectivity
For chiral molecules like derivatives of phenylglycine, predicting the stereochemical outcome of a reaction is critical. DFT calculations are essential for understanding the origins of atroposelectivity (in cases of hindered rotation) and enantioselectivity. This is achieved by modeling the transition states that lead to different stereoisomeric products.
The selectivity of a reaction is determined by the difference in the activation energies (ΔG‡) of the competing diastereomeric transition states. A lower activation energy for one transition state implies that the corresponding product will be formed at a faster rate. Computational models can precisely calculate these energy differences, which often arise from subtle differences in steric hindrance or non-covalent interactions within the transition state structures. By analyzing the geometries of these transition states, researchers can identify the specific interactions—such as hydrogen bonds or steric clashes—that favor the formation of one enantiomer over the other.
Modeling of Transition State Geometries and Energetics
The transition state is a fleeting, high-energy structure that represents the energy maximum along a reaction pathway. Its geometry and energy dictate the kinetic feasibility of a reaction. DFT methods are used to locate these transition state structures and calculate their energies, providing the activation energy (barrier) for the reaction.
For a reaction involving an N-phenylglycine ester, computational chemists would model the bond-breaking and bond-forming processes. The resulting transition state geometry reveals the precise arrangement of atoms at the peak of the energy barrier. Vibrational frequency analysis is then performed to confirm the structure as a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Below is an illustrative table showing the kind of energetic data that would be generated from a DFT study of a hypothetical reaction involving a glycine derivative.
| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State 1 (TS1) | +25.7 | +27.5 |
| Intermediate (IM1) | -5.2 | -4.8 |
| Transition State 2 (TS2) | +15.3 | +16.9 |
| Product | -40.1 | -39.5 |
| This table is illustrative, based on typical values from DFT calculations on organic reactions, to demonstrate the type of data generated. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of molecules over time. For a flexible molecule like n-Butyl-n-phenylglycine, which has several rotatable bonds, MD simulations can reveal its preferred shapes (conformers) in different environments, such as in various solvents.
A study on model dipeptides of phenylglycine using both quantum mechanics and MD simulations found that interactions with water molecules could lift the degeneracy of conformational states and influence the geometry of the aromatic ring. nih.gov In MD simulations, the molecule's trajectory is calculated over time by solving Newton's equations of motion. This allows for the analysis of:
Conformational Landscapes: Identifying the most stable and populated conformations and the energy barriers between them.
Solvent Effects: Understanding how solvent molecules arrange around the solute and how intermolecular interactions, like hydrogen bonds, influence the solute's conformation and reactivity.
Intramolecular Interactions: Observing non-covalent interactions within the molecule, such as hydrogen bonds or π-stacking, that stabilize certain conformations. nih.gov
Quantum Chemical Studies of Electronic Structures and Reactivity Descriptors
Quantum chemical calculations provide fundamental information about the electronic properties of a molecule, which are directly linked to its chemical reactivity. For this compound, these studies can predict which parts of the molecule are most likely to engage in chemical reactions.
Key reactivity descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a stronger nucleophile.
LUMO: The energy of the LUMO relates to the ability to accept electrons. A lower LUMO energy suggests a more reactive electrophile.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.
Other descriptors, such as the molecular electrostatic potential (MEP), can be mapped onto the molecule's surface to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical attack.
Below is a table of representative reactivity descriptors that could be calculated for N-phenylglycine derivatives.
| Descriptor | Definition | Typical Value (Illustrative) | Implication |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV | Indicates electron-donating ability (nucleophilicity) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | ELUMO - EHOMO | 5.7 eV | Relates to chemical reactivity and kinetic stability |
| Ionization Potential | -EHOMO | 6.2 eV | Energy required to remove an electron |
| Electron Affinity | -ELUMO | 0.5 eV | Energy released when an electron is added |
| Values are illustrative and represent typical outputs from quantum chemical calculations on similar organic molecules. |
Polymer Science and Advanced Material Applications of N Phenylglycine Esters
Synthesis and Characterization of Conducting Polymers
The structural similarity of N-phenylglycine to aniline (B41778), a well-known precursor to conducting polymers, allows it to be used as a monomer for the synthesis of novel functional polymers.
A significant development has been the synthesis of water-soluble, conducting poly(N-phenylglycine) (PPG). researchgate.net This is achieved through a template-assisted chemical polymerization method. researchgate.net In this process, N-phenylglycine monomers are polymerized in the presence of a strong polyelectrolyte acid, such as sulphonated polystyrene (SPS), which acts as a template. researchgate.net An oxidant, typically ammonium (B1175870) persulfate (APS), is used to initiate the polymerization. researchgate.net
The presence of the SPS template is crucial, as it guides the polymerization and ensures that the resulting PPG is soluble in water, a property not typically seen in parent polymers like polyaniline. researchgate.net The carboxyl group on each N-phenylglycine unit provides additional functionality, making the polymer suitable for applications like the adsorption of heavy metals from contaminated water. researchgate.netgoogle.com The successful synthesis and structure of the polymer are typically confirmed using analytical techniques such as Fourier Transform Infrared (FTIR) and UV-visible (UV-vis) spectroscopy. researchgate.net
Table 2: Key Components for Synthesis of Water-Soluble Poly(N-phenylglycine)
| Component | Chemical Name | Role in Synthesis |
| Monomer | N-Phenylglycine (NPG) | The basic repeating unit of the polymer. |
| Template | Sulphonated Polystyrene (SPS) | A strong polyelectrolyte acid that ensures water solubility of the final polymer. researchgate.net |
| Oxidant | Ammonium Persulfate (APS) | Initiates the chemical polymerization of the monomer. researchgate.net |
Influence on Gelation Dynamics and Supramolecular Organization in Hybrid Materials
Supramolecular gels are complex soft materials formed by the spontaneous self-organization of small molecules into extended networks, often nanofibers, that immobilize a solvent. wiley.com These materials are at the forefront of research in fields like regenerative medicine and environmental remediation. wiley.com The precise control over the gelation process is key to designing materials with tailored properties.
Recent advances using high-speed atomic force microscopy have revealed that the formation of these gels is not a simple, gradual thickening of fibers. wiley.com Instead, the process is characterized by "stop-and-go" dynamics, where thick fibers can emerge directly and grow in sudden sprints rather than smoothly and continuously. wiley.com
Functional molecules like n-Butyl-n-phenylglycine can be incorporated as components within these self-assembling systems to create advanced hybrid materials. The specific chemical structure of the N-phenylglycine derivative can influence the intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that govern the supramolecular organization. By participating in or modifying the self-assembly pathway, these molecules can be used to tune the gel's mechanical properties, pore size, and dynamic behavior. This allows for the design of "smart" gels capable of releasing drugs with precise timing or selectively absorbing pollutants. wiley.com
Biosynthetic Pathways and Natural Occurrence of Phenylglycine Analogues
Natural Occurrence of Phenylglycine-Type Amino Acids in Biological Systems
Phenylglycine and its hydroxylated derivatives, such as 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg), are non-proteinogenic amino acids found in a diverse array of natural products synthesized by microorganisms. nih.govrsc.orgusc.edu These amino acids are key components of many biologically active peptides, including glycopeptide antibiotics and other complex peptide structures. nih.govrsc.orgusc.edu
The natural occurrence of these amino acids is not as free-standing molecules but rather as building blocks within larger, often cyclic or structurally complex, peptides. rsc.orgwikipedia.org For instance, phenylglycine (Phg) is a constituent of pristinamycins, a group of antibiotics. rsc.org Similarly, Hpg and Dpg are characteristic features of almost all glycopeptide antibiotics, such as chloroeremomycin (B1668801) and balhimycin. nih.govrsc.org The presence of these unusual amino acids is crucial for the biological activity of the parent natural product. rsc.org
Rare derivatives of phenylglycine also appear in nature. For example, 3-hydroxyphenylglycine is found in forphenicine, an inhibitor of alkaline phosphatase produced by Actinomyces fulvoviridis. rsc.org Another rare example is m-carboxyphenylglycine, which has been isolated from the bulbs of Iris tingitana. rsc.org Phenylglycine-containing peptides can be linear or cyclic and may contain either the L or D enantiomer of the amino acid. rsc.org
Below is a table summarizing the occurrence of major phenylglycine-type amino acids in natural products.
| Phenylglycine Analogue | Natural Product Examples | Producing Organism Type |
| Phenylglycine (Phg) | Pristinamycins | Bacteria (e.g., Streptomyces) |
| 4-hydroxyphenylglycine (Hpg) | Glycopeptide antibiotics (e.g., vancomycin, teicoplanin) | Bacteria (e.g., Amycolatopsis) |
| 3,5-dihydroxyphenylglycine (Dpg) | Glycopeptide antibiotics (e.g., balhimycin) | Bacteria (e.g., Amycolatopsis) |
| 3-hydroxyphenylglycine | Forphenicine | Bacteria (Actinomyces fulvoviridis) |
| m-carboxyphenylglycine | - | Plants (Iris tingitana) |
Detailed Elucidation of Phenylglycine Biosynthetic Pathways
The biosynthesis of phenylglycine-type amino acids is distinct from the pathways for proteinogenic amino acids. These pathways typically start from intermediates of primary metabolism and involve a series of enzymatic modifications.
Enzymology and Genetic Aspects of Phg Biosynthesis
The biosynthesis of L-phenylglycine (L-Phg) in organisms like Streptomyces pristinaespiralis has been studied in detail. nih.gov The pathway starts from the shikimate pathway intermediate, prephenate, which is also a precursor for phenylalanine and tyrosine. frontiersin.org
The key steps and enzymes involved in L-Phg biosynthesis are:
Conversion of Phenylpyruvate to Phenylacetyl-CoA : This step is catalyzed by a pyruvate (B1213749) dehydrogenase-like complex composed of enzymes PglB and PglC. rsc.org
Conversion of Phenylacetyl-CoA to Benzoylformyl-CoA : The hydroxylacyl-dehydrogenase PglA carries out this conversion. rsc.org
Transamination to L-Phg : The final step is the conversion of phenylglyoxylate (B1224774) to L-Phg, a reaction catalyzed by the L-Phg aminotransferase PglE. nih.gov
The genes encoding these enzymes (the pgl operon) are typically clustered together in the genome of the producing organism. nih.gov
Role of Phenylglycine Modifying Enzymes
Once synthesized, phenylglycine and its analogues can be further modified by various enzymes. These modifications can include hydroxylation, halogenation, and epimerization, which contribute to the structural diversity and biological activity of the final natural product. rsc.orgacs.org
A notable modification is the epimerization of L-amino acids to their D-isomers, a common feature in non-ribosomally synthesized peptides. acs.org This conversion is carried out by epimerization (E) domains integrated within the non-ribosomal peptide synthetase (NRPS) machinery. acs.org These domains act on the amino acid after it has been loaded onto a peptidyl carrier protein (PCP), establishing a D/L equilibrium. acs.org
Hydroxylation of the phenyl ring is another critical modification. For instance, the biosynthesis of Hpg and Dpg involves hydroxylation steps catalyzed by specific oxygenases. nih.govrsc.org In some fungal systems, enzymes from the DUF3328 family have been implicated in such C-H functionalization reactions, including hydroxylation. acs.org
Integration of Phenylglycines into Complex Peptide Natural Products
Phenylglycine-type amino acids are incorporated into larger peptide structures primarily through the action of non-ribosomal peptide synthetases (NRPSs). wikipedia.orgacs.org
Non-ribosomal Peptide Synthesis Mechanisms
Non-ribosomal peptide synthesis is a mechanism used by microorganisms to produce a wide range of peptides with diverse biological activities, including many antibiotics and immunosuppressants. ontosight.aiontosight.ai This process is independent of the ribosome and mRNA templates. wikipedia.orgontosight.ai Instead, the sequence and structure of the resulting peptide are determined by the enzymatic architecture of the NRPS. ontosight.ai
NRPSs are large, modular enzymes, where each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. ontosight.ainih.gov The core domains of a minimal NRPS module are:
Adenylation (A) domain : This domain selects a specific amino acid and activates it as an aminoacyl-adenylate. acs.orgnih.gov A-domains are known to activate over 500 different building blocks, including non-proteinogenic amino acids like phenylglycines. nih.gov
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain : The activated amino acid is then transferred to the PCP domain, where it is covalently attached via a thioester bond. acs.orgontosight.ai
Condensation (C) domain : This domain catalyzes the formation of a peptide bond between the amino acid on its own PCP domain and the growing peptide chain attached to the PCP domain of the preceding module. ontosight.ai
The process concludes when a terminal thioesterase (Te) domain releases the final peptide, often through cyclization. nih.gov The modular nature of NRPSs allows for the synthesis of complex peptides with cyclic or branched structures, which are not easily produced by ribosomal synthesis. wikipedia.orgontosight.ai
The table below outlines the key domains in NRPS and their functions.
| NRPS Domain | Function |
| Adenylation (A) | Selects and activates a specific amino acid. acs.orgnih.gov |
| Thiolation (T) / Peptidyl Carrier Protein (PCP) | Covalently binds and transports the activated amino acid. acs.orgontosight.ai |
| Condensation (C) | Catalyzes peptide bond formation. ontosight.ai |
| Epimerization (E) | Converts L-amino acids to D-amino acids. acs.org |
| Thioesterase (Te) | Releases the final peptide, often with cyclization. nih.gov |
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data regarding the chemical compound "n-Butyl-n-phenylglycine" to construct the detailed article as outlined in your request.
Searches for this specific compound, including its synonyms and CAS number (34659-33-3), did not yield published research pertaining to its application in the following mandated areas:
Chemical Biology and Mechanistic Pharmacological Research Applications of Phenylglycine Derivatives
Structure-Activity Relationship (SAR) Studies:No SAR studies were identified that specifically include n-Butyl-n-phenylglycine. While research exists for other N-alkylated phenylglycine derivatives, this specific compound's contribution to structure-activity relationships has not been detailed in the accessible literature.
While the broader class of phenylglycine derivatives is the subject of extensive research in chemical biology and pharmacology, the specific compound of interest, this compound, does not appear to be a focus of the studies available in the public domain. Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound is not possible at this time.
Q & A
Advanced Research Question
- In vitro assays : Use cell-based models (e.g., enzyme inhibition assays) with dose-response curves to determine IC₅₀ values.
- In vivo studies : Employ rodent models for pharmacokinetic profiling, ensuring adherence to NIH guidelines for preclinical research .
- Controls : Include positive/negative controls and replicate experiments to minimize bias. Data analysis should use statistical tools (e.g., ANOVA) to confirm significance .
What factors influence the stability of this compound under different storage conditions?
Basic Research Question
Stability is affected by:
- Temperature : Store at –20°C to prevent thermal degradation.
- Light Exposure : Use amber vials to avoid photolytic decomposition.
- pH : Neutral conditions are ideal; acidic/basic environments may hydrolyze the glycine moiety.
Conduct accelerated stability studies (40°C/75% RH) over 4–6 weeks to predict shelf-life .
How can computational modeling be integrated with experimental data to predict the physicochemical properties of this compound?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Predict solubility and partition coefficients (logP) using software like GROMACS.
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify reactive sites.
- Validation : Cross-check computational results with experimental data (e.g., solubility tests in PBS) to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
